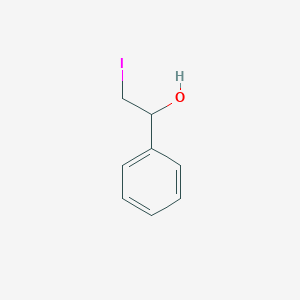

2-Iodo-1-phenylethanol

Descripción

Significance as a Versatile Synthetic Intermediate

The primary significance of 2-Iodo-1-phenylethanol in organic chemistry lies in its role as a versatile synthetic intermediate. Its structure allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. ontosight.ai The compound is frequently synthesized through the regioselective ring-opening of epoxides, such as styrene (B11656) oxide. doi.orgorientjchem.org This reaction is a common method for preparing vicinal halohydrins. doi.org

Once formed, this compound can be converted into a range of other functional compounds. For instance, under basic conditions, it can undergo intramolecular cyclization to regenerate styrene oxide. lookchem.com It is also a key precursor for synthesizing β-azido alcohols like 2-azido-1-phenylethanol, a transformation achieved by reacting it with an azide (B81097) source. lookchem.comchemrevlett.com This reaction is significant as β-azido alcohols are themselves important intermediates in the synthesis of amino alcohols and various heterocyclic compounds. chemrevlett.commdpi.com

Furthermore, this compound can undergo rearrangement reactions. For example, treatment with certain reagents can induce deiodination followed by a phenyl group migration to yield phenylacetaldehyde (B1677652). acs.org This reactivity highlights its utility in carbon skeleton rearrangement, a fundamental process in organic synthesis. The diverse downstream products accessible from this compound underscore its importance as a synthetic linchpin. lookchem.com

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagent(s)/Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Base | Styrene oxide | lookchem.com |

| This compound | Sodium azide (NaN₃) | 2-Azido-1-phenylethanol | lookchem.comchemrevlett.com |

| This compound | Acid-activated NaBrO₃/NaBr | Phenylacetaldehyde | acs.org |

| This compound | Trimethylsulfoxonium iodide | 1-Phenylethanol (B42297), Acetophenone | lookchem.com |

Overview of Structural Features Relevant to Synthetic Methodologies and Reactivity

The synthetic utility of this compound is directly linked to its distinct structural features. The molecule possesses a phenyl group, a hydroxyl group, and an iodine atom attached to a two-carbon (ethane) backbone. nih.govnih.gov The arrangement of these groups is critical to its chemical behavior.

The vicinal (1,2-) relationship between the iodine atom and the hydroxyl group is the most significant structural aspect. The iodine atom is a good leaving group, and its departure can be facilitated by the neighboring hydroxyl group, often leading to the formation of an epoxide ring. Conversely, the hydroxyl group can be deprotonated, and the resulting alkoxide can displace the iodide ion in an intramolecular Williamson ether synthesis to form the epoxide.

The presence of a phenyl group on the same carbon as the hydroxyl group (the C1 position) influences the molecule's reactivity. It stabilizes adjacent carbocations or radical intermediates through resonance, which can direct the outcome of certain reactions. For example, in the rearrangement to phenylacetaldehyde, the phenyl group's ability to migrate is a key step. acs.org

Furthermore, the C1 carbon, bonded to the hydroxyl group, the phenyl group, a hydrogen atom, and the C2 carbon, is a chiral center. This means this compound can exist as a pair of enantiomers, (R)-2-Iodo-1-phenylethanol and (S)-2-Iodo-1-phenylethanol. chemscene.comfluorochem.co.uk The ability to prepare this compound in an enantiomerically enriched or pure form is crucial for the synthesis of chiral drugs and other biologically active molecules, where specific stereochemistry is often required for efficacy. chemrevlett.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₈H₉IO | nih.govnih.gov |

| Molecular Weight | 248.06 g/mol | chemscene.com |

| Appearance | Data not consistently available; may be an oil or solid | rsc.org |

| LogP | 2.155 - 2.39 | chemscene.comfluorochem.co.uk |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-2-Iodo-1-phenylethanol |

| (S)-2-Iodo-1-phenylethanol |

| 1-Phenylethanol |

| 2-Amino-1-phenylethanol |

| 2-Azido-1-phenylethanol |

| This compound |

| 2-Methoxy-1-phenylethanol |

| Acetophenone |

| Phenylacetaldehyde |

| Sodium azide |

| Sodium bromate (B103136) |

| Sodium bromide |

| Styrene oxide |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H9IO |

|---|---|

Peso molecular |

248.06 g/mol |

Nombre IUPAC |

2-iodo-1-phenylethanol |

InChI |

InChI=1S/C8H9IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |

Clave InChI |

RRZFAKGGPQMDFD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CI)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Iodo 1 Phenylethanol and Its Derivatives

Regioselective and Stereoselective Approaches

Achieving control over the regiochemistry and stereochemistry of a reaction is paramount in modern organic synthesis to ensure the desired isomer is produced. For 2-iodo-1-phenylethanol, this involves directing the iodine and hydroxyl groups to specific positions on the carbon backbone with a defined spatial orientation.

Epoxide Ring-Opening Reactions with Iodinating Reagents

A primary route to this compound is through the ring-opening of styrene (B11656) oxide. This reaction's outcome is highly dependent on the reaction conditions and the nature of the nucleophile and catalyst used. libretexts.orgnih.gov The inherent strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to its opening. youtube.com

Meso-tetraphenylporphyrin (H2TPP) has been identified as an effective organocatalyst for the highly regioselective synthesis of β-haloalcohols from epoxides. nih.gov In this system, elemental iodine (I2) is converted into a triiodide (I3-) nucleophile in the presence of catalytic amounts of H2TPP. nih.gov This triiodide species then attacks the epoxide ring. The reaction proceeds under neutral and mild conditions, offering high yields. nih.gov

The catalytic cycle facilitates the attack of the trihalide anion at the less sterically hindered carbon atom of the epoxide, ensuring high regioselectivity. nih.govresearchgate.net This method is advantageous as it functions well in various aprotic solvents and is tolerant of sensitive functional groups. nih.gov

Table 1: H2TPP-Catalyzed Ring Opening of Styrene Oxide with Iodine

| Entry | Epoxide | Catalyst | Solvent | Time (h) | Yield (%) | Product Ratio (this compound : 1-iodo-2-phenylethanol) |

| 1 | Styrene Oxide | H2TPP | CH2Cl2 | 0.5 | 95 | >99:1 |

| 2 | Styrene Oxide | None | CH2Cl2 | 24 | 20 | 80:20 |

Data adapted from studies on the regioselective ring-opening of epoxides. nih.govresearchgate.net

The regioselectivity of epoxide ring-opening is a critical factor and is primarily influenced by the reaction mechanism, which can be either SN1-like or SN2-like. libretexts.org

SN2 Mechanism: Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 pathway. libretexts.orgyoutube.com The nucleophile attacks the less sterically hindered carbon of the epoxide ring. youtube.com For styrene oxide, this would be the primary carbon, leading to the formation of this compound. The reaction proceeds with an inversion of stereochemistry at the site of attack. libretexts.org

SN1 Mechanism: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon, which in the case of styrene oxide, is the benzylic carbon due to its ability to stabilize the charge through resonance. libretexts.org The nucleophile then attacks this more substituted carbon. libretexts.org This pathway can lead to a mixture of stereoisomers.

The choice of co-catalyst can also direct the regioselectivity. For instance, in nickel-catalyzed reactions, an iodide co-catalyst can lead to ring-opening at the less hindered position via an iodohydrin intermediate. nih.gov The stereochemistry of the starting epoxide also plays a crucial role, with the reaction often proceeding via a backside attack, resulting in an anti-relationship between the incoming nucleophile and the oxygen of the epoxide. libretexts.orgyoutube.com

Functionalization of Unsaturated Hydrocarbons

Direct functionalization of alkenes, such as styrene and its derivatives, provides another important avenue for the synthesis of this compound.

The direct addition of an iodine and a hydroxyl group across the double bond of an aromatic alkene is a common method for synthesizing iodohydrins. However, the direct reaction of alkenes with iodine and water is often inefficient due to the reversibility of the addition of hypoiodous acid (HOI). ijrpc.comresearchgate.net To overcome this, various reagents and catalytic systems have been developed.

A highly efficient and convenient method for the synthesis of iodohydrins from aromatic alkenes employs a combination of Mercury(II) tetrafluoroborate (B81430) adsorbed on silica (B1680970) gel (Hg(BF4)2.SiO2) and molecular iodine (I2). researchgate.net This system facilitates the iodohydroxylation of exocyclic aromatic alkenes, including styrene, with high regioselectivity and in excellent yields at room temperature. researchgate.netresearchgate.net

In this reaction, the electrophilic iodine species, activated by the mercury salt, adds to the double bond to form a cyclic iodonium (B1229267) ion intermediate. mdpi.com The subsequent nucleophilic attack by water occurs at the more substituted carbon (the benzylic position) in a Markovnikov-fashion, leading to the formation of this compound. The use of silica-supported Hg(BF4)2 enhances the reaction's efficiency. researchgate.net

Table 2: Iodohydroxylation of Styrene using Different Reagent Systems

| Entry | Reagent System | Solvent | Time (h) | Yield (%) of this compound |

| 1 | Hg(BF4)2.SiO2 / I2 | THF/H2O | 0.5 | 95 |

| 2 | I2 / H2O | THF/H2O | 24 | Low/No Reaction |

| 3 | NBS / H2O | DMSO | - | - (Forms bromohydrin) |

| 4 | NIS / H2O | DMF | - | Moderate |

Data compiled from comparative studies on halohydrin formation. researchgate.netresearchgate.net

Aerobic Photo-Oxidative Transformations of Styrenes

The synthesis of this compound from styrene is most directly achieved via an iodohydrin formation reaction. While direct aerobic photo-oxidative iodination of styrene is not a commonly cited pathway, the principles of aerobic oxidation are central to developing greener chemical processes. For instance, hypervalent iodine reagents, which are potent oxidants, can be generated from aryl iodides using O₂ as the terminal oxidant, showcasing a modern approach to sustainable oxidation chemistry. nih.gov

The classic and efficient method for preparing this compound involves the electrophilic addition of iodine to styrene in the presence of water. This reaction proceeds through a cyclic iodonium ion intermediate, which is formed when an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), reacts with the alkene. byjus.comwikipedia.org The subsequent step involves the nucleophilic attack by a water molecule. This ring-opening is regioselective and follows Markovnikov's rule; the water nucleophile attacks the more substituted carbon atom—the benzylic carbon—which can better stabilize the partial positive charge. byjus.com This leads to the formation of the desired product, this compound, with an anti stereochemical arrangement of the iodo and hydroxyl groups. organic-chemistry.org

Various reagent systems can be employed to generate the electrophilic iodine required for this transformation. A system of o-iodoxybenzoic acid (IBX) and molecular iodine in DMSO has been shown to generate hypoiodous acid (HOI) in situ, which reacts with olefins to produce the corresponding iodohydrins. organic-chemistry.org Another effective method utilizes N-Iodosuccinimide in an aqueous solvent, which serves as a convenient source for electrophilic iodine. organic-chemistry.orgchemicalbook.com

Iodination of Related Alcohol Precursors

Conversion of 1-Phenylethanol (B42297) to Iodinated Products

1-Phenylethanol is not a viable precursor for the synthesis of this compound. The structure of 1-phenylethanol (C₆H₅CH(OH)CH₃) does not lend itself to the formation of this compound (C₆H₅CH(OH)CH₂I) through simple iodination. Reactions aimed at iodinating 1-phenylethanol lead to different products. For example, treatment with hydrogen iodide (HI), often generated in situ from an iodide salt and a strong acid, would lead to the nucleophilic substitution of the hydroxyl group to form 1-iodo-1-phenylethane. organic-chemistry.org Alternatively, if 1-phenylethanol is treated with iodine in the presence of a base, it undergoes the haloform (specifically, iodoform) reaction. This occurs because 1-phenylethanol is a secondary alcohol with a methyl group adjacent to the carbinol carbon, a structural feature required for this reaction. The process results in cleavage of the carbon-carbon bond, yielding iodoform (B1672029) (CHI₃), a yellow crystalline solid, and a benzoate (B1203000) salt. chemicalbook.comprepchem.comnih.gov

Nucleophilic Substitution Reactions Involving Hydroxyl Groups

The direct nucleophilic substitution of a hydroxyl (-OH) group is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. researchgate.net To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to perform the reaction in the presence of a strong acid, such as hydroiodic acid (HI). The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). This creates an excellent leaving group, a neutral water molecule (H₂O). researchgate.net The conjugate base of the strong acid, in this case, the iodide ion (I⁻), can then act as a nucleophile and attack the carbon atom, displacing the water molecule in an Sₙ1 or Sₙ2 reaction, depending on the substrate. researchgate.net For primary alcohols, the Sₙ2 mechanism is typical, while tertiary alcohols react via an Sₙ1 mechanism; secondary alcohols like 1-phenylethanol can proceed through either pathway. chemicalbook.comresearchgate.net

The activation of alcohols is a broad concept. For example, N-Iodosuccinimide (NIS) can act as a precatalyst in the presence of water to facilitate the conversion of alcohols into amides, demonstrating the principle of activating an -OH group toward nucleophilic attack under mild conditions. mdpi.com

Asymmetric Synthesis of Enantiomerically Pure this compound and its Stereoisomers

Producing a single enantiomer of a chiral molecule is a primary goal of modern organic synthesis, particularly for pharmaceutical applications.

Chiral Catalysis in Iodination and Related Reactions

Asymmetric catalysis offers a powerful method for controlling the stereochemistry of a reaction. In the context of synthesizing chiral this compound from styrene, a chiral catalyst could be used to control the facial selectivity of the initial electrophilic attack or the subsequent nucleophilic ring-opening of the iodonium intermediate.

While specific examples for the catalytic asymmetric iodohydrin formation of styrene are not prevalent, analogous systems provide deep mechanistic insight. For instance, the asymmetric diamination of styrene has been achieved using chiral hypercoordinate iodine catalysts. rsc.org In these systems, a chiral iodoarene catalyst creates a specific three-dimensional environment. The styrene molecule coordinates to the iodine center, and the chiral scaffold of the catalyst directs the subsequent nucleophilic attack to a specific face (re or si) of the double bond. rsc.org This facial bias leads to the preferential formation of one enantiomer of the product over the other. This principle is directly applicable to the synthesis of chiral iodohydrins, where water would serve as the nucleophile instead of an amine source.

Enantioselective Transformations of Prochiral Substrates

An alternative and highly effective strategy for producing enantiomerically pure this compound is the asymmetric reduction of a prochiral precursor, 2-iodoacetophenone (B8806993). This α-halo ketone is a commercially available compound. sigmaaldrich.comsigmaaldrich.com

The biocatalytic asymmetric reduction of prochiral ketones is an environmentally friendly and exceptionally selective method for producing enantiopure secondary alcohols. nih.gov Research has demonstrated that secondary alcohol dehydrogenases (SADHs) can reduce various 2-haloacetophenones to their corresponding (S)- or (R)-2-halo-1-phenylethanols with high conversions and outstanding enantioselectivities. nih.govkaust.edu.sa Specifically, mutants of the SADH from Thermoanaerobacter pseudethanolicus (TeSADH) have been developed that exhibit complementary stereoselectivity. For example, the ΔP84/A85G TeSADH mutant reduces a range of 2-haloacetophenones to the corresponding (S)-alcohols, while the P84S/I86A mutant can produce the (R)-alcohols, both with excellent enantiomeric excess (>99% ee). nih.govkaust.edu.sa This enzymatic approach provides a direct and highly efficient route to either enantiomer of this compound by selecting the appropriate enzyme variant.

Beyond biocatalysis, the asymmetric hydrogenation of prochiral ketones using chiral transition metal catalysts, such as the well-established Noyori-type Ruthenium-bisphosphine/diamine complexes, represents a powerful chemical method for accessing chiral secondary alcohols. mdpi.com

Table 1: Biocatalytic Asymmetric Reduction of 2-Haloacetophenone Analogs using TeSADH Mutants Data sourced from related studies on chloro- and bromo- analogs, demonstrating the methodology's applicability. nih.govkaust.edu.sa

| Substrate (Prochiral Ketone) | Enzyme Mutant | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Chloro-4'-bromoacetophenone | P84S/I86A | (R) | >99 | >99 |

| 2-Chloro-4'-bromoacetophenone | ΔP84/A85G | (S) | >99 | >99 |

| 2-Bromo-4'-chloroacetophenone | P84S/I86A | (R) | 45 | >99 |

| 2-Bromo-4'-chloroacetophenone | ΔP84/A85G | (S) | 80 | >99 |

| 2-Chloroacetophenone (B165298) | ΔP84/A85G | (S) | >99 | >99 |

| 2-Bromoacetophenone (B140003) | ΔP84/A85G | (S) | >99 | >99 |

Asymmetric Reduction of Phenacyl Iodides

The asymmetric reduction of prochiral ketones represents one of the most direct and efficient strategies for producing enantiopure alcohols. For the synthesis of chiral this compound, this involves the stereoselective reduction of its corresponding ketone, 2-iodoacetophenone (phenacyl iodide). While specific examples detailing the reduction of 2-iodoacetophenone are limited, extensive research on analogous 2-haloacetophenones provides a strong precedent for this transformation.

Biocatalysis, in particular, has emerged as a powerful tool for this purpose, offering high selectivity under mild reaction conditions. A notable study investigated the asymmetric reduction of various 2-haloacetophenones using mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH). nih.govkaust.edu.sa This enzyme and its mutants have demonstrated the ability to produce corresponding (R)- or (S)-2-halo-1-arylethanols with excellent enantiopurity. nih.govkaust.edu.sa

For instance, the reduction of 2-chloroacetophenone and 2-bromoacetophenone using specific TeSADH mutants yielded the corresponding (S)-halohydrins with over 99% enantiomeric excess (ee). nih.govkaust.edu.sa The stereochemical outcome of the reduction can be controlled by selecting specific enzyme mutants. The ΔP84/A85G mutant consistently produced (S)-2-halo-1-arylethanols, following the anti-Prelog rule. nih.govkaust.edu.sa Conversely, other mutants like P84S/A85G could generate the (R)-alcohols depending on the substitution pattern of the acetophenone. nih.govkaust.edu.sa These findings strongly suggest that a similar enzymatic approach would be highly effective for the asymmetric reduction of 2-iodoacetophenone to yield enantiopure (R)- or (S)-2-iodo-1-phenylethanol.

Table 1: Asymmetric Reduction of 2-Haloacetophenones using TeSADH Mutants nih.govkaust.edu.sa

| Substrate | Enzyme Mutant | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Chloroacetophenone | ΔP84/A85G | S | >99 | >99 |

| 2-Bromoacetophenone | ΔP84/A85G | S | >99 | >99 |

| 2-Chloro-4'-bromoacetophenone | P84S/I86A | R | >99 | >99 |

| 2-Chloro-4'-bromoacetophenone | ΔP84/A85G | S | >99 | >99 |

| 2-Bromo-4'-chloroacetophenone | P84S/I86A | R | 45 | >99 |

| 2-Bromo-4'-chloroacetophenone | ΔP84/A85G | S | 30 | >99 |

This table showcases the enantiocomplementary results obtained by using different mutants of the TeSADH enzyme for the reduction of various 2-haloacetophenones, providing a model for the reduction of 2-iodoacetophenone.

Kinetic Resolution Strategies for Related Chiral Alcohols

Kinetic resolution is a widely employed technique for separating the enantiomers of a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. nih.gov For alcohols like this compound, enzymatic kinetic resolution (EKR) using lipases is a particularly effective and common strategy. nih.govnih.gov

While direct studies on the kinetic resolution of this compound are not extensively documented, a vast body of research exists for the resolution of its parent compound, (±)-1-phenylethanol. These studies serve as an excellent model, as the methodologies are broadly applicable to structurally related alcohols. The most common approach involves the enantioselective acylation of the alcohol using a lipase (B570770) in a non-aqueous solvent, with vinyl acetate (B1210297) often serving as the acyl donor. nih.govscielo.br

Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Candida rugosa lipase (CRL), and Burkholderia cepacia lipase (BCL) have been used with great success. nih.govscielo.brnih.gov These enzymes typically show high selectivity for one enantiomer, allowing for the separation of the racemic mixture. For example, in the resolution of (±)-1-phenylethanol, lipases often preferentially acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. scielo.br This results in the production of (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol, both with high enantiomeric purity. scielo.br

The efficiency of the resolution is influenced by various factors, including the choice of enzyme, solvent, acylating agent, and temperature. nih.govnih.gov Research has shown that high enantioselectivity (E-value > 200) can be achieved, leading to products with enantiomeric excesses often exceeding 98%. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol nih.govscielo.brnih.govresearchgate.net

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Result | Reference |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | 42 | 100% ee for (S)-alcohol at 50% conversion | nih.gov |

| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane / [EMIM][BF4] | - | 98.9% ee for (R)-acetate; E > 200 | researchgate.net |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | - | 43% yield of (R)-acetate (>99% ee), 41% yield of (S)-alcohol (95% ee) | scielo.br |

| Burkholderia cepacia Lipase (PCMC form) | Vinyl Acetate | [Bmim][PF6] | 35 | 50% conversion, 99% ee (product); E > 1000 | nih.gov |

This table summarizes various successful kinetic resolution strategies for 1-phenylethanol, a close structural analog of this compound, demonstrating the high efficiency of lipase catalysts.

Mechanistic Investigations of 2 Iodo 1 Phenylethanol Transformations

Deiodination and Rearrangement Pathways

The transformation of 2-Iodo-1-phenylethanol often proceeds through a deiodination step, which is the removal of the iodine atom, followed by or concurrent with a rearrangement of the molecular structure. These pathways are highly influenced by the reaction conditions and the reagents employed.

Semipinacol Rearrangement Mechanisms

A key transformation of this compound is the semipinacol rearrangement, a process that converts a heterosubstituted alcohol into a ketone or an aldehyde. wikipedia.org This rearrangement is initiated by the departure of the iodo group, creating an electron-deficient carbon center that triggers the migration of an adjacent group. wikipedia.org In the case of this compound, this rearrangement leads to the formation of phenylacetaldehyde (B1677652). mahishadalrajcollege.comacs.org

In the semipinacol rearrangement of this compound, a critical mechanistic question is the competition between the migration of the phenyl group and the hydride (hydrogen atom) from the adjacent carbon. mahishadalrajcollege.com Generally, the migratory aptitude, or the relative ability of a group to migrate, follows the order of Phenyl > tert-Butyl > Ethyl > Methyl > Hydrogen. mahishadalrajcollege.com However, this can be influenced by the stability of the resulting carbocation intermediate. mahishadalrajcollege.comlibretexts.orgmasterorganicchemistry.com

Computational studies using Density Functional Theory (DFT) have been employed to investigate this competition in this compound. mahishadalrajcollege.com These calculations have shown that the migration of the phenyl group is favored over the hydride migration. mahishadalrajcollege.com The transition state energy for phenyl migration to form phenylacetaldehyde was found to be lower by 0.6 kcal/mol compared to that for hydride migration. mahishadalrajcollege.com This theoretical finding is consistent with experimental observations where phenylacetaldehyde is the major product. mahishadalrajcollege.comacs.org The effective π-donating ability of the phenyl group helps to stabilize the developing positive charge in the transition state, making its migration more favorable. acs.org

The migratory aptitude in iodohydrins is not absolute and can be significantly influenced by substituents on the aromatic ring or on the carbon chain, as well as the reaction conditions. mahishadalrajcollege.comacs.org

Substituent Effects:

Aromatic Substituents: In styrene-derived iodohydrins with various substituents on the phenyl ring, phenyl migration remains the dominant pathway, leading to the corresponding substituted phenylacetaldehydes. acs.org

Alkyl Substituents: In related iodohydrins, phenyl migration is preferred over hydrogen and methyl migration. mahishadalrajcollege.com

Ester Group: A notable exception is observed in the iodohydrin of methyl cinnamate, which possesses an additional chiral center. mahishadalrajcollege.comacs.org In the (RS)-configuration of this molecule, hydrogen migration is favored over phenyl migration. mahishadalrajcollege.com This reversal is attributed to an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, which facilitates hydride migration. mahishadalrajcollege.com Conversely, the (RR)-configuration shows the expected phenyl migration. mahishadalrajcollege.com

Reaction Conditions:

Temperature: In the reaction of styrene (B11656) iodohydrin, raising the temperature from 10 °C to room temperature can lead to a small amount (2-3%) of hydride migration. acs.org For cinnamic acid iodohydrin at room temperature, phenyl and hydride migration become nearly equally favorable. acs.org

The following table summarizes the migratory preference in various iodohydrins under specific conditions:

| Iodohydrin Substrate | Configuration | Dominant Migrating Group | Product(s) | Reference |

| This compound | N/A | Phenyl | Phenylacetaldehyde | mahishadalrajcollege.comacs.org |

| Iodohydrin of methyl cinnamate | (RS) | Hydrogen | Methyl 3-oxo-3-phenylpropanoate | mahishadalrajcollege.comacs.org |

| Iodohydrin of methyl cinnamate | (RR) | Phenyl | Not specified | mahishadalrajcollege.com |

| Cinnamic acid iodohydrin (room temp) | N/A | Phenyl & Hydride | Phenylacetaldehyde & Acetophenone | acs.org |

Halonium Ion-Assisted Deiodination Processes

The deiodination of this compound can be effectively promoted by reagents that generate halonium ions, such as bromonium (Br+) or chloronium (Cl+) ions. acs.orgnih.gov This process involves an electrophilic attack by the halonium ion on the iodine atom of the iodohydrin. acs.org

Several reagents have been shown to generate bromonium ions for the deiodination-rearrangement of this compound. acs.org An acid-activated mixture of sodium bromate (B103136) (NaBrO₃) and sodium bromide (NaBr) has proven to be particularly effective. acs.orgresearchgate.net

The reaction of this compound with different bromonium ion-generating reagents has been studied to optimize the yield of phenylacetaldehyde. The results are presented in the table below.

| Reagent | Molar Ratio | Yield of Phenylacetaldehyde (%) | Reference |

| NaBrO₃/NaBr | 4:1 | 92.1 | acs.org |

| HOCl | N/A | 74.8 | acs.org |

| IO₃⁻/I⁻ | 1:2 | Reaction Failed | acs.org |

| I₂ | N/A | Reaction Failed | acs.org |

| N-Bromosuccinimide (NBS) | N/A | Effective | nih.gov |

The catalytic cycle is believed to involve the in-situ generation of a reactive bromonium ion source, such as hypobromous acid (HOBr), from the bromate/bromide mixture under acidic conditions. mahishadalrajcollege.com This species then facilitates the deiodination.

The mechanism of the halonium ion-assisted deiodination and rearrangement is thought to proceed through several key intermediates and a crucial transition state. acs.org

Formation of a Hypervalent Iodine Intermediate: The electrophilic bromonium ion (Br+) attacks the iodine atom of this compound. This leads to the formation of a hypervalent iodine intermediate. acs.org

Formation of IBr and a Carbocation: This intermediate is unstable and breaks down, eliminating iodine monobromide (IBr), which is observed by the violet coloration of the organic layer, and generating a carbocation at the carbon previously bonded to iodine. acs.orgnih.gov

1,2-Phenyl Shift (Rearrangement): The formation of the carbocation is immediately followed by a 1,2-migration of the phenyl group to the adjacent positively charged carbon. wikipedia.orgacs.orgwikipedia.org Computational studies suggest that for this migration to be facile, the phenyl group should be oriented anti-periplanar to the leaving iodo group in the ground state conformation. acs.org This alignment facilitates the stabilization of the transition state.

Deprotonation: The final step involves the deprotonation of the hydroxyl group to form the stable carbonyl product, phenylacetaldehyde. acs.orgnih.gov

Oxidative Reaction Mechanisms

The oxidation of the hydroxyl group in this compound to a carbonyl functionality can be achieved through various methods, including advanced biocatalytic and electrochemical systems. These approaches offer green and efficient alternatives to traditional chemical oxidants.

Biocatalytic systems employing enzymes offer high selectivity under mild conditions. The laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system is particularly effective for the oxidation of secondary alcohols, including halogenated derivatives analogous to this compound. rsc.orguniovi.es Laccases are multi-copper enzymes that can oxidize a range of substrates, but their inability to directly oxidize non-phenolic alcohols necessitates the use of a mediator like TEMPO. researchgate.netnih.gov

The proposed mechanism is an ionic pathway. nih.gov First, the laccase enzyme oxidizes the TEMPO radical to its corresponding N-oxoammonium cation (TEMPO⁺). nih.govresearchgate.net This highly electrophilic cation is the active oxidizing agent that directly reacts with the alcohol. The reaction proceeds with the concomitant four-electron reduction of molecular oxygen to water, making it an environmentally benign process. nih.gov The N-oxoammonium ion is then reduced by the alcohol to hydroxylamine, which can be re-oxidized by the laccase to regenerate the TEMPO radical, completing the catalytic cycle. nih.gov

This system has been successfully applied to the oxidation of β,β-dihalogenated secondary alcohols, such as 2,2-dichloro-1-phenylethanol (B3350198), which are thermodynamically challenging to oxidize. rsc.orgacs.org Research shows that the laccase/TEMPO system, often used in a biphasic medium to enhance substrate solubility, can provide the corresponding ketones cleanly and efficiently. rsc.orguniovi.es The oxidation of 2,2-dichloro-1-phenylethanol was shown to be more efficient than that of 1-phenylethanol (B42297) itself, highlighting the system's robustness and its applicability to halogenated substrates like this compound. uniovi.es

Table 1: Research Findings on Laccase/TEMPO Oxidation of Halogenated Secondary Alcohols

| Substrate | Biocatalytic System | Key Findings & Mechanism | Conversion Rate | Reference |

|---|---|---|---|---|

| 2,2-Dichloro-1-phenylethanol | Laccase from Trametes versicolor / TEMPO | Efficient oxidation in a biphasic medium (buffer/MTBE); overcomes unfavorable thermodynamics. | >99% | rsc.orguniovi.es |

| 2-Chloro-1-phenylethanol | Laccase from Trametes versicolor / TEMPO | Oxidation is efficient but requires elevated TEMPO concentrations. | 87% | rsc.org |

Electrochemical methods provide a powerful tool for oxidation reactions, avoiding the need for stoichiometric chemical oxidants. The electrochemical oxidation of secondary alcohols, including analogues of this compound, has been effectively carried out using potassium iodate (B108269) (KIO₃) as a mediator in a biphasic system. jetir.orgabechem.comresearchgate.net

The proposed mechanism for this process involves the generation of a radical species. abechem.com In the aqueous phase, the iodate ion undergoes a one-electron oxidation at the anode to form a highly reactive and unstable iodate radical. abechem.comresearchgate.net This radical migrates to the interface between the aqueous and organic layers, where it abstracts a hydrogen atom from the alcohol substrate (e.g., 1-phenylethanol). abechem.comresearchgate.net This step generates a benzylic radical species from the alcohol. Subsequent cleavage and further oxidation of this radical intermediate lead to the formation of the final ketone product. abechem.com This method has demonstrated high efficiency and selectivity for converting various substituted benzyl (B1604629) alcohols into their corresponding aldehydes and ketones. jetir.orgabechem.com For the oxidation of 1-phenylethanol to acetophenone, yields as high as 95% have been reported. abechem.comresearchgate.net

Table 2: Electrochemical Oxidation of Secondary Alcohols with Iodate Mediator

| Substrate | Electrochemical System | Proposed Mechanism | Product Yield | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | Platinum electrodes, KIO₃ mediator, H₂SO₄, biphasic medium | 1. One-electron oxidation of iodate to an iodate radical. 2. Hydrogen abstraction from the alcohol to form a benzylic radical. 3. Cleavage to form the ketone. | 95% | abechem.comresearchgate.net |

Nucleophilic and Electrophilic Reaction Pathways

The carbon-iodine bond in this compound is a key site for reactivity, participating in both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The alcohol group, in turn, can act as a nucleophile.

The iodine atom in this compound is a good leaving group, making the iodine-bearing carbon susceptible to nucleophilic attack. vulcanchem.com As a secondary alkyl halide, it can undergo substitution via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. orgosolver.comlibretexts.org

The Sₙ2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. orgosolver.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org

The Sₙ1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the iodide leaving group to form a carbocation intermediate. orgosolver.comquizlet.com This is followed by a rapid attack of the nucleophile on the carbocation. orgosolver.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. orgosolver.com The substrate, this compound, can form a secondary benzylic carbocation, which is relatively stable, making the Sₙ1 pathway plausible under appropriate conditions. libretexts.orgquizlet.com

Table 3: Factors Influencing Nucleophilic Substitution Pathway for this compound

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻CN) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., DMSO, acetone) |

| Intermediate | Stable secondary benzylic carbocation | Single transition state |

| Kinetics | First-order (rate = k[substrate]) | Second-order (rate = k[substrate][nucleophile]) |

In this class of reactions, the alcohol functional group of a molecule like 2-phenylethanol (B73330) acts as a nucleophile, attacking an electrophilic hypervalent iodine reagent, such as a diaryliodonium salt. diva-portal.orgdiva-portal.org These reactions are valuable for forming carbon-oxygen bonds, specifically for the synthesis of aryl ethers. nih.gov The mechanisms of these arylations are complex, with several competing pathways identified through experimental and computational studies. diva-portal.orgnih.gov

The primary mechanistic pathways include:

Ligand Coupling: This is a generally accepted mechanism for metal-free arylations. beilstein-journals.org It proceeds via an initial ligand exchange, where the alcohol nucleophile coordinates to the iodine(III) center, followed by reductive elimination-like ligand coupling to form the C-O bond and an iodoarene byproduct. diva-portal.org For reactions involving alcohols, four-coordinated transition states appear to be favored. diva-portal.orgnih.gov

Aryne Formation: With electron-donating diaryliodonium salts, a competing pathway involving the formation of a reactive aryne intermediate can occur. diva-portal.orgnih.gov This can lead to a mixture of regioisomeric ether products. diva-portal.org

Direct Nucleophilic Substitution: A direct nucleophilic aromatic substitution (SₙAr) pathway has been identified, particularly in reactions with electron-deficient diaryliodonium salts. diva-portal.orgnih.gov

Oxidation: An alcohol oxidation pathway, leading to the formation of a carbonyl compound, has also been observed to occur in parallel with the arylation reaction. diva-portal.orgnih.gov

The carbon-iodine bond in this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. vulcanchem.comnumberanalytics.com These reactions are fundamental in synthetic chemistry for the formation of new carbon-carbon bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the alkyl halide with an organoboron compound (e.g., an arylboronic acid). numberanalytics.com The catalytic cycle, typically using a palladium catalyst, involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form an organopalladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. numberanalytics.com

Heck Reaction: This reaction forms a C-C bond between the alkyl halide and an alkene. masterorganicchemistry.com The mechanism also begins with the oxidative addition of the C-I bond to a Pd(0) catalyst. This is followed by the coordination and insertion of the alkene into the palladium-carbon bond. A β-hydride elimination step then occurs, which forms the final product and a palladium-hydride species. The catalyst is regenerated via reductive elimination with a base. masterorganicchemistry.comuh.edu

Sonogashira Coupling: This reaction couples the alkyl halide with a terminal alkyne and uniquely employs both palladium and copper co-catalysts under mild conditions. wikipedia.org The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of this compound to Pd(0) and concludes with reductive elimination to form the product.

Copper Cycle: A base deprotonates the terminal alkyne, which then reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This copper acetylide acts as the transmetalating agent, transferring the alkyne group to the palladium(II) complex. wikipedia.org

Table 4: Summary of Key Mechanistic Steps in Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd(0) catalyst, Base | Oxidative Addition → Transmetalation → Reductive Elimination | numberanalytics.com |

| Heck | Alkene | Pd(0) catalyst, Base | Oxidative Addition → Alkene Insertion → β-Hydride Elimination → Catalyst Regeneration | masterorganicchemistry.com |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Pd Cycle: Oxidative Addition → Transmetalation → Reductive Elimination Cu Cycle: Formation of Copper(I) Acetylide | wikipedia.org |

Stereochemical Control and Chiral Purity in 2 Iodo 1 Phenylethanol Chemistry

Enantioselective Synthesis Strategies and Methodologies

Achieving high enantiomeric purity in 2-iodo-1-phenylethanol synthesis is paramount for its application in the construction of complex chiral molecules. While direct asymmetric iodohydrination of styrene (B11656) remains an area of ongoing research, several indirect and related strategies have been successfully employed to generate enantioenriched 2-halo-1-phenylethanols.

One prominent approach is the kinetic resolution of racemic 2-halo-1-phenylethanols. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. Enzymatic kinetic resolution, in particular, has proven to be a powerful tool. For the closely related substrate 1-phenylethanol (B42297), lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted and in high enantiomeric excess. For instance, Novozym 435, a commercially available lipase (B570770), has been effectively used in the kinetic resolution of (R,S)-1-phenylethanol, achieving high enantiomeric excess for the remaining alcohol nih.govresearchgate.netnih.gov. This methodology can, in principle, be adapted for this compound.

Another strategy involves the asymmetric reduction of a prochiral ketone , such as 2-iodo-1-phenylethanone. The use of chiral reducing agents or catalysts can selectively produce one enantiomer of the corresponding alcohol. Biocatalytic reductions using microorganisms like Saccharomyces cerevisiae have shown high enantioselectivity in the reduction of α-hydroxy ketones to their corresponding diols, a transformation analogous to the reduction of 2-iodo-1-phenylethanone nih.gov.

Furthermore, the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, followed by nucleophilic ring-opening with an iodide source, represents a viable, albeit longer, synthetic route. The Sharpless epoxidation is a well-established and highly enantioselective method for the synthesis of chiral epoxides from allylic alcohols nih.govhplc.eunih.govresearchgate.net. The subsequent regioselective opening of the epoxide with an iodide nucleophile would yield the desired enantiomerically enriched this compound.

The development of chiral hypervalent iodine reagents has also opened new avenues for the enantioselective difunctionalization of alkenes. Chiral iodine(III) catalysts have been utilized for the enantioselective diacetoxylation and dioxytosylation of styrenes, demonstrating the potential for direct asymmetric iodofunctionalization nih.govnih.gov. While not yet specifically reported for iodohydrination, this approach holds promise for the direct synthesis of enantioenriched this compound.

Table 1: Examples of Enantioselective Strategies Applicable to this compound Synthesis

| Strategy | Key Reagents/Catalysts | Substrate/Precursor | Expected Outcome |

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435), Acyl Donor | Racemic this compound | Enantioenriched (R)- or (S)-2-Iodo-1-phenylethanol |

| Asymmetric Ketone Reduction | Chiral Reducing Agent or Biocatalyst (e.g., S. cerevisiae) | 2-Iodo-1-phenylethanone | Enantioenriched (R)- or (S)-2-Iodo-1-phenylethanol |

| Sharpless Asymmetric Epoxidation & Ring Opening | Ti(OiPr)4, Chiral Tartrate, t-BuOOH; Iodide Source | Allylic Alcohol | Enantioenriched this compound |

| Chiral Hypervalent Iodine Catalysis | Chiral Iodine(III) Catalyst, Iodine Source, Water | Styrene | Enantioenriched this compound |

Diastereoselective Control in Synthetic Pathways

When both stereogenic centers in this compound are formed in a single reaction, controlling the relative stereochemistry (syn or anti) is crucial. The diastereoselectivity of the reaction is influenced by the reaction mechanism and the steric and electronic properties of the reactants and catalysts.

The iodohydrination of styrene , the most direct route to this compound, typically proceeds through a halonium ion intermediate. The subsequent nucleophilic attack by water generally occurs in an anti-fashion, leading to the formation of the anti-diastereomer. The stereochemical outcome can be influenced by the choice of iodine source and reaction conditions.

Diastereoselective reduction of α-iodo ketones offers another pathway to control the relative stereochemistry. The reduction of 2-iodo-1-phenylethanone can be influenced by the choice of reducing agent and the presence of chelating agents. For example, reductions of α-hydroxy ketones have shown that the stereoselectivity can be controlled to favor either the syn or anti diol depending on the reaction conditions nih.gov. Similar principles can be applied to the reduction of α-iodo ketones.

Iodocyclization reactions of homoallylic alcohols can also be employed to generate cyclic intermediates that, upon ring opening, yield vicinal iodohydrins with controlled diastereoselectivity. The stereochemistry of the cyclization is often predictable based on the geometry of the starting alkene and the reaction conditions nih.govacs.org.

Table 2: Diastereoselective Synthetic Approaches to Vicinal Iodohydrins

| Synthetic Approach | Key Features | Expected Diastereoselectivity |

| Iodohydrination of Styrene | Anti-addition of iodine and hydroxyl group via an iodonium (B1229267) ion intermediate. | Predominantly anti |

| Reduction of 2-Iodo-1-phenylethanone | Can be influenced by the choice of reducing agent and reaction conditions. | Can be tuned to favor syn or anti |

| Iodocyclization of Homoallylic Alcohols | Stereochemistry is determined by the geometry of the starting material and the cyclization mechanism. | Can be controlled to yield specific diastereomers |

Methodologies for Stereochemical Assignment and Chiral Analysis

The unambiguous determination of the absolute and relative configuration, as well as the enantiomeric excess of this compound, is essential. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Techniques for Absolute and Relative Configuration Determination (e.g., 2D NMR, X-ray for derivatives)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of this compound. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) , are particularly useful. These experiments detect through-space interactions between protons that are in close proximity. For this compound, the observation of a NOE or ROE between the proton on the carbon bearing the hydroxyl group (C1-H) and the protons on the carbon bearing the iodine atom (C2-H) can help to establish their relative orientation. In the syn diastereomer, these protons are on the same side of the C-C bond and would be expected to show a stronger NOE/ROE signal compared to the anti diastereomer where they are on opposite sides guidechem.comchromatographyonline.comorganic-chemistry.orglibretexts.org.

For the determination of absolute configuration , derivatization of the alcohol with a chiral agent is often necessary for NMR analysis. The Mosher's ester analysis is a widely used method for this purpose nih.govoregonstate.edustackexchange.comsigmaaldrich.comillinois.edusemanticscholar.orgnih.govgcms.cz. By reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a pair of diastereomeric esters is formed. The analysis of the differences in the ¹H NMR chemical shifts of the protons in these two diastereomers allows for the assignment of the absolute configuration of the original alcohol.

X-ray crystallography provides the most definitive method for the determination of both the relative and absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained researchgate.netresearchgate.netsemanticscholar.orgweizmann.ac.il. Since this compound is a liquid at room temperature, it may be necessary to derivatize it to a solid compound suitable for X-ray analysis. The presence of the heavy iodine atom in the molecule is advantageous for X-ray crystallography as it facilitates the determination of the absolute configuration through anomalous dispersion effects.

Chromatographic Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is crucial for assessing the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques for this purpose.

In chiral HPLC , the separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including aromatic alcohols and their derivatives hplc.eusigmaaldrich.comnih.govnih.govmdpi.commdpi.com. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Chiral GC is another effective method for determining the enantiomeric purity of volatile compounds like this compound, often after derivatization to improve volatility and chromatographic performance. Cyclodextrin-based chiral capillary columns are commonly employed for the separation of enantiomers of small aromatic alcohols chromatographyonline.comgcms.czsigmaaldrich.com.

Table 3: Chromatographic Methods for Enantiomeric Excess Determination of Aromatic Alcohols

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile/Carrier Gas | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak, Chiralcel) | Hexane/Isopropanol | UV |

| Chiral GC | Cyclodextrin derivatives (e.g., Astec CHIRALDEX) | Helium | FID |

Computational Chemistry and Theoretical Studies on 2 Iodo 1 Phenylethanol

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is widely used to investigate reaction mechanisms by calculating the energies of reactants, products, and the transition states that connect them. nih.govresearchgate.netresearchgate.net This allows for a detailed mapping of the potential energy surface of a reaction, providing crucial information about its feasibility, kinetics, and selectivity.

A key application of DFT in studying the reactions of 2-iodo-1-phenylethanol is the calculation of ground state and transition state energies. The ground state represents the lowest energy conformation of a molecule, while the transition state is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction.

Theoretical studies on similar chemical transformations show that DFT methods, such as B3LYP, are effective for locating and optimizing the geometries of stationary points on the potential energy surface. researchgate.netnih.gov For a hypothetical reaction involving this compound, such as a substitution or elimination reaction, DFT calculations can provide the energies of all relevant species. ucsb.eduresearchgate.net

Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound This table illustrates the type of data generated from DFT calculations for a generic elimination reaction. The values are representative and not from a specific study.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition State | +25.5 |

| Product | Styrene (B11656) + HI | -10.2 |

The activation energy derived from these calculations can then be used within Transition State Theory (TST) to predict theoretical reaction rate constants. nih.govresearchgate.net This approach allows for a quantitative comparison between different possible reaction pathways.

Many reactions can yield multiple products, and DFT is a valuable tool for predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). This prediction is typically achieved by comparing the activation energies of the transition states leading to the different possible products. researchgate.net The pathway with the lowest activation energy is expected to be the dominant one, leading to the major product. nih.govresearchgate.net

For instance, in a reaction where this compound could undergo either syn- or anti-elimination, DFT could be used to calculate the energies of the respective transition states. A significant energy difference between the two would indicate a high degree of stereoselectivity. Similarly, if a reaction could occur at two different sites on the molecule, comparing the transition state energies for each pathway would predict the regioselectivity. researchgate.netresearchgate.net

Table 2: Example of DFT Energy Data for Predicting Stereoselectivity This table shows hypothetical energy values for two competing transition states (TS) that would determine the stereochemical outcome of a reaction. The energy difference (ΔΔG‡) is used to predict the product ratio.

| Transition State | Pathway | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|---|

| TS_A | Leads to Product A | 22.0 | 0.0 | 96.5% |

| TS_B | Leads to Product B | 24.2 | 2.2 | 3.5% |

This predictive power is crucial in synthetic chemistry, as it can guide experimental efforts by identifying the most promising reaction conditions to achieve a desired outcome, reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgnih.gov For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape—the collection of different shapes the molecule can adopt—and how these conformations influence its reactivity. nih.gov

The structural flexibility of related molecules like 2-phenylethanol (B73330) has been investigated using computational methods, revealing the existence of multiple stable conformers, such as gauche and anti structures. nih.govresearchgate.net These different conformations are stabilized by subtle intramolecular interactions, like hydrogen bonding between the hydroxyl group and the phenyl ring. nih.govnih.gov An MD simulation of this compound would explore how the molecule transitions between these states and determine their relative populations at a given temperature. This information is vital, as the reactivity of a molecule can be highly dependent on its conformation.

Table 3: Hypothetical Conformational Analysis of this compound This table presents representative data that could be obtained from MD simulations coupled with quantum mechanical calculations for different conformers.

| Conformer | Dihedral Angle (O-C-C-I) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Gauche 1 | ~60° | 0.0 | O-H•••π interaction |

| Gauche 2 | ~-60° | 0.2 | O-H•••π interaction |

| Anti | ~180° | 1.5 | Steric minimization |

By simulating the molecule in a solvent, MD can also provide insights into how the surrounding environment affects its structure and dynamics, offering a more realistic model of its behavior in solution. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) for Related Iodinated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. mdpi.commdpi.com While specific QSAR studies on this compound are not prominent, the methodology can be applied to a series of related iodinated compounds to predict their reactivity or other properties. nih.gov

A QSAR study involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical model is then developed to link these descriptors to an observed property (e.g., reaction rate, toxicity).

For a series of iodinated aromatic compounds, relevant descriptors might include:

LogP: The octanol-water partition coefficient, representing lipophilicity.

Molecular Weight (MW): A measure of the molecule's size.

E(LUMO) / E(HOMO): The energies of the lowest unoccupied and highest occupied molecular orbitals, related to electrophilicity and nucleophilicity.

Table 4: Selected Molecular Descriptors Used in QSAR Studies This table lists common descriptors that would be calculated for a series of compounds in a QSAR analysis.

| Descriptor | Property Represented | Typical Application |

|---|---|---|

| logP | Lipophilicity / Hydrophobicity | Predicting membrane permeability, bioavailability |

| ASA_H | Hydrophobic Surface Area | Quantifying nonpolar surface regions |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Correlating with electrophilicity, reduction potential |

| Dipole | Molecular Polarity | Predicting solubility, intermolecular interactions |

Once a statistically robust QSAR model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby prioritizing experimental work on the most promising candidates. mdpi.comnih.gov This approach is particularly valuable in fields like drug discovery and materials science. arxiv.org

Synthetic Utility and Advanced Applications of this compound in Complex Molecule Synthesis

The chemical compound this compound is a versatile synthetic intermediate with significant potential in the construction of complex molecular architectures. Its unique combination of a reactive iodine atom and a hydroxyl group on a phenylethyl scaffold allows for a diverse range of chemical transformations, making it a valuable building block in various fields of chemical synthesis. This article explores the synthetic utility and advanced applications of this compound, focusing on its role in the creation of functionalized organic materials, as a precursor to important intermediates, in the synthesis of functional polymers, for derivatization into bioactive scaffolds, and its participation in advanced cross-coupling and functionalization reactions.

Future Research Directions and Emerging Trends in 2 Iodo 1 Phenylethanol Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has profound implications for the synthesis of 2-Iodo-1-phenylethanol. Future research will prioritize the development of green chemistry approaches that minimize environmental impact while maximizing efficiency.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral molecules. The use of halohydrin dehalogenases (HHDHs) is a promising avenue for the synthesis of enantiopure β-substituted alcohols. researchgate.net Directed evolution of HHDHs can be employed to enhance their catalytic efficiency and substrate specificity for the synthesis of compounds like this compound. researchgate.net One-pot cascade biotransformations, combining multiple enzymatic steps, can lead to the high-yield synthesis of related aromatic compounds like 2-phenylethanol (B73330) from renewable feedstocks. nih.gov

Electrochemical Synthesis: Electrochemical methods provide a green alternative to traditional chemical oxidants and reductants. The electrochemical generation of halogen cations, stabilized by solvents like dimethyl sulfoxide (B87167) (DMSO), can be used for the difunctionalization of alkenes to produce halohydrins. This approach offers a pathway to synthesize this compound under mild conditions.

Photocatalysis: Visible-light-driven photocatalysis is an emerging green technology. Photocatalytic methods can be employed for the functionalization of styrene (B11656) derivatives, including the introduction of iodine-containing groups. nih.govrsc.orgnih.gov Research in this area could lead to novel, light-driven syntheses of this compound.

Green Solvents: The use of hazardous organic solvents is a major environmental concern. Future research will focus on utilizing greener solvents such as water, ionic liquids, or supercritical carbon dioxide for the synthesis of this compound. rsc.org Aqueous biphasic systems, for instance, can facilitate catalyst recycling and product separation. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. The development of microwave-assisted protocols for the iodination of styrenes or the ring-opening of styrene oxide could offer a rapid and efficient route to this compound.

| Approach | Key Advantages | Potential for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enantioselective synthesis of chiral this compound using engineered enzymes. |

| Electrosynthesis | Avoids chemical oxidants/reductants, precise control over reaction. | Controlled iodination of styrene or ring-opening of styrene oxide. |

| Photocatalysis | Uses light as a renewable energy source, mild reaction conditions. | Direct photocatalytic iodohydrination of styrene. |

| Green Solvents | Reduced environmental impact, improved safety. | Synthesis in aqueous media, ionic liquids, or supercritical CO2. |

| Microwave Synthesis | Faster reaction times, increased yields. | Rapid and efficient production from styrene or styrene oxide. |

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalysts is crucial for the practical synthesis of this compound. Future research will focus on designing novel catalytic systems that can control both regioselectivity and stereoselectivity.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures and active sites. They have shown promise as catalysts for the ring-opening of epoxides. rsc.orggoogle.comepa.gov Research into iodine-functionalized MOFs could lead to highly efficient and recyclable catalysts for the synthesis of this compound from styrene oxide. researchgate.net

Nanoparticle Catalysis: Catalysts based on nanoparticles offer high surface area and unique catalytic properties. The development of nanoparticle-based catalysts could enhance the efficiency and selectivity of the iodination of styrene or the ring-opening of styrene oxide.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. scienceopen.comtcichemicals.comnih.govnih.gov The design of novel chiral organocatalysts could enable the highly enantioselective synthesis of this compound.

Supported Catalysts: Immobilizing catalysts on solid supports facilitates their recovery and reuse, a key principle of green chemistry. Future work will involve the development of supported catalysts, such as polymers or silica (B1680970), for the synthesis of this compound.

| Catalytic System | Key Features | Potential Application in this compound Synthesis |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable active sites, recyclability. | Regioselective ring-opening of styrene oxide with an iodine source. |

| Nanoparticle Catalysts | High surface area, unique reactivity. | Enhanced catalytic activity and selectivity in iodohydrin formation. |

| Organocatalysts | Metal-free, high enantioselectivity. | Asymmetric synthesis of chiral this compound. |

| Supported Catalysts | Easy separation and recycling. | Development of robust and reusable catalysts for continuous processes. |

Exploration of Undiscovered Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of this compound is essential for discovering new synthetic routes and improving existing ones.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the origins of selectivity. researchgate.netnih.gov Future computational studies will focus on elucidating the detailed mechanism of the iodinolysis of styrene oxide and predicting the reactivity of this compound in various transformations.

Exploration of Novel Transformations: this compound is a versatile building block that can potentially participate in a variety of undiscovered reactions. Future research will explore its reactivity in novel transformations, such as cross-coupling reactions, cycloadditions, and rearrangements, to access new and complex molecular architectures. The alkylating potential of the related styrene oxide has been studied, suggesting avenues for exploring the reactivity of this compound. nih.gov

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of modern automation and reactor technologies can significantly accelerate the discovery and optimization of synthetic routes to this compound.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. nih.govmt.comajinomoto.comnih.gov The development of continuous flow processes for the synthesis of this compound will be a key area of future research, enabling safer and more efficient production. mdpi.com

High-Throughput Screening: High-throughput screening (HTS) techniques allow for the rapid evaluation of a large number of catalysts and reaction conditions. researchgate.netbeilstein-journals.orgnih.gov The application of HTS will accelerate the discovery of optimal catalysts and processes for the synthesis of this compound.

Automated Synthesis Platforms: The development of automated platforms that combine flow chemistry, online analytics, and machine learning algorithms can enable the self-optimization of chemical reactions. tcichemicals.comrsc.org Such platforms could be employed to rapidly identify the optimal conditions for the synthesis of this compound with minimal human intervention.

| Technology | Key Benefits | Application to this compound |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Safer and more efficient large-scale production. |

| High-Throughput Screening | Rapid discovery of optimal catalysts and conditions. | Accelerated development of new synthetic methods. |

| Automated Synthesis | Self-optimization, reduced development time. | Autonomous optimization of reaction parameters. |

Applications in Materials Science and Functional Molecule Design

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials and functional molecules.

Polymer Synthesis: The hydroxyl and iodo groups in this compound provide handles for polymerization. It can potentially be used as a monomer or a functional initiator in the synthesis of novel polymers with tailored properties. klinger-lab.de

Pharmaceutical Intermediates: Chiral halohydrins are valuable intermediates in the synthesis of pharmaceuticals. Enantiomerically pure this compound could serve as a key building block for the synthesis of complex bioactive molecules. The enzymatic kinetic resolution of the related 1-phenylethanol (B42297) is a well-established method for obtaining enantiopure alcohols. researchgate.net

Functional Dyes and Probes: The phenyl and iodo groups in this compound can be modified to create functional dyes and fluorescent probes for various applications in bioimaging and sensing.

Ligand Design for Asymmetric Catalysis: Chiral 1,2-amino alcohols derived from halohydrins are important ligands in asymmetric catalysis. This compound could be a precursor for the synthesis of novel chiral ligands for a variety of enantioselective transformations.

Q & A

Basic: What synthetic methodologies are reported for preparing 2-Iodo-1-phenylethanol, and how can reaction conditions be optimized?

This compound is typically synthesized via a two-step process:

Bromination/iodination of ketones : Substituted 2-bromo-1-phenylethanones are treated with iodine or iodinating agents in polar aprotic solvents like dimethylformamide (DMF) to form 2-iodo-1-phenylethanones.

Reduction : The ketone intermediate is reduced using agents like sodium borohydride (NaBH₄) in methanol, yielding the alcohol .

Optimization considerations :

- Solvent choice : DMF enhances nucleophilic substitution efficiency for iodine incorporation.

- Temperature control : Maintain ≤0°C during reduction to minimize side reactions.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR :

- ¹H NMR : Peaks at δ 2.80 (d, OH), 3.36–3.51 (m, CH₂), and 7.36 (m, aromatic H) confirm hydroxyl, ethylene, and phenyl groups.

- ¹³C NMR : Signals at δ 15.3 (C-I) and 73.8 (C-OH) validate iodine and alcohol functionalities .

- IR spectroscopy : Broad O-H stretch at 3410 cm⁻¹ and C-I vibration at 700 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 248 (M⁺, 40%) with fragmentation patterns (e.g., m/z 81 for phenyl fragments) .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for this compound derivatives?

Discrepancies may arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter hydrogen bonding and shift values.

- Sample purity : Trace solvents or byproducts (e.g., unreacted ketones) skew integrations.

Validation steps : - Compare with literature spectra under identical conditions (e.g., J. Braz. Chem. Soc. data) .

- Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous signals.

Basic: What are the key challenges in reproducing synthetic procedures for this compound, and how can they be addressed?

Common pitfalls:

- Incomplete iodination : Monitor reaction progress via TLC or in-situ IR.

- Over-reduction : Use stoichiometric NaBH₄ and low temperatures to prevent elimination.

Best practices : - Document solvent drying, reagent purity, and inert atmosphere conditions .

- Provide detailed experimental protocols (e.g., gradient elution ratios for chromatography) in supplementary data .

Advanced: How can computational methods (DFT, MD) predict the regioselectivity of this compound in catalytic applications?

- Density Functional Theory (DFT) : Models transition states for SN2 reactions, predicting iodine’s leaving-group efficiency.

- Molecular Dynamics (MD) : Simulates solvent interactions affecting reaction pathways (e.g., polar solvents stabilizing charged intermediates).

Case study : Analogous adrenaline derivatives show NH···π and dispersive interactions dictating regioselectivity .

Basic: What biological activity screening strategies are applicable to this compound derivatives?

- Antifungal assays : Test against Candida spp. using microdilution methods (MIC ≤ 25 µg/mL observed in biphenyl ester analogs) .

- Membrane interaction studies : Measure ethanol-induced yeast viability loss via adenylate energy charge (AEC) assays .

Controls : Include phenylethanol and iodobenzene analogs to isolate iodine’s role.

Advanced: What mechanistic insights explain the synergistic inhibition of this compound with ethanol in microbial systems?

Synergy arises from:

- Membrane disruption : Hydrophobic iodine and ethanol increase lipid bilayer fluidity.

- Energy depletion : Reduced AEC (<0.2) correlates with impaired ATP synthesis .

Experimental design : Co-culture studies with S. cerevisiae and competitive inhibitors (e.g., hexan-1-ol) quantify membrane lesion kinetics .

Basic: How should researchers present spectroscopic and synthetic data for this compound to ensure reproducibility?

- Data inclusion : Report NMR (δ, multiplicity, J-values), IR (ν, band shape), and MS (ionization mode, fragments).

- Supplemental files : Provide raw spectral data, chromatograms, and crystallographic CIFs (if applicable) .

- Validation : Cross-check with PubChem/CAS entries for consistency .

Advanced: What strategies optimize enantioselective synthesis of this compound for chiral pharmacology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.